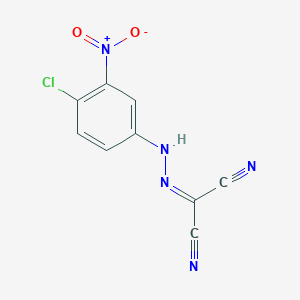![molecular formula C18H19N3O5S B323416 2-nitro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B323416.png)
2-nitro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-nitro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide is a chemical compound with the molecular formula C18H19N3O5S and a molecular weight of 389.43 g/mol It is known for its unique structure, which includes a nitro group, a piperidinylsulfonyl group, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide typically involves the reaction of 2-nitrobenzoic acid with 4-(1-piperidinylsulfonyl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-nitro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized under specific conditions to yield sulfone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: 2-amino-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Sulfone derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-nitro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-nitro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidinylsulfonyl group may enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity and resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-nitro-N-[4-(1-morpholinylsulfonyl)phenyl]benzamide
- 2-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide
- 2-nitro-N-[4-(1-azepanyl-sulfonyl)phenyl]benzamide
Uniqueness
2-nitro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide is unique due to the presence of the piperidinylsulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C18H19N3O5S |
|---|---|
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
2-nitro-N-(4-piperidin-1-ylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C18H19N3O5S/c22-18(16-6-2-3-7-17(16)21(23)24)19-14-8-10-15(11-9-14)27(25,26)20-12-4-1-5-13-20/h2-3,6-11H,1,4-5,12-13H2,(H,19,22) |
Clave InChI |
RZZTZTRPVLYQLA-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
SMILES canónico |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl cyano[(4-hydroxyphenyl)hydrazono]acetate](/img/structure/B323333.png)
![2-{[4-(Aminosulfonyl)phenyl]hydrazono}-2-cyanoacetamide](/img/structure/B323336.png)
![2-Cyano-2-[(4-iodophenyl)hydrazono]acetamide](/img/structure/B323337.png)
![2-Cyano-2-[(4-hydroxyphenyl)hydrazono]acetamide](/img/structure/B323338.png)
![4-[2-(dicyanomethylene)hydrazino]-N,N-diethylbenzenesulfonamide](/img/structure/B323340.png)
![2-[(4-Morpholin-4-ylsulfonylphenyl)hydrazinylidene]propanedinitrile](/img/structure/B323341.png)
![2-({4-[(4-Methyl-1-piperidinyl)sulfonyl]phenyl}hydrazono)malononitrile](/img/structure/B323342.png)
![1-CYANO-N-[4-(2,3-DIHYDROINDOLE-1-SULFONYL)PHENYL]METHANECARBOHYDRAZONOYL CYANIDE](/img/structure/B323344.png)

![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B323349.png)
![2-[(2-hydroxy-5-methylphenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B323350.png)
![2-[(2-hydroxy-5-nitrophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B323351.png)
![2-[(2-methoxy-5-nitrophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B323352.png)
![N-[4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]phenyl]-N-methylacetamide](/img/structure/B323354.png)
